Differential Kidney and Liver Tissue Accumulation vs. Pirfenidone and 5-Hydroxypirfenidone in Rat Model
In a rat tissue distribution study following oral pirfenidone administration (30 mg/kg), 5-carboxy-pirfenidone (5-COOH PIR) demonstrated markedly higher liver and kidney accumulation compared to both the parent drug pirfenidone (PFD) and the intermediate metabolite 5-hydroxypirfenidone (5-OH PIR). The liver/plasma AUC ratio for 5-COOH PIR was 6.5, versus 2.3 for PFD (a 2.8-fold increase), while the kidney/plasma AUC ratio reached 20 for 5-COOH PIR compared to 1.5 for PFD (a 13.3-fold increase) [1]. Additionally, the lung/plasma AUC ratio—the primary target organ for IPF therapy—was 0.61 for 5-COOH PIR versus 0.52 for PFD and 0.40 for 5-OH PIR, indicating that the carboxylated metabolite achieves the highest relative lung exposure among the three species tested [1]. These data establish that 5-COOH PIR possesses a quantitatively distinct tissue distribution profile, with preferential accumulation in excretory organs that neither the parent drug nor the hydroxylated metabolite can replicate.
| Evidence Dimension | Tissue-to-plasma AUC ratio (oral 30 mg/kg, rat model) |
|---|---|
| Target Compound Data | 5-COOH PIR: Lung/plasma AUC ratio = 0.61; Liver/plasma = 6.5; Kidney/plasma = 20 |
| Comparator Or Baseline | PFD: Lung/plasma = 0.52, Liver/plasma = 2.3, Kidney/plasma = 1.5; 5-OH PIR: Lung/plasma = 0.40 |
| Quantified Difference | 5-COOH PIR vs PFD liver/plasma: 2.8-fold higher; kidney/plasma: 13.3-fold higher; lung/plasma: 1.17-fold higher. 5-COOH PIR vs 5-OH PIR lung/plasma: 1.53-fold higher. |
| Conditions | Male SD rats, 30 mg/kg oral PFD administration, non-compartmental analysis, AUC calculated from plasma and tissue concentration-time data. |
Why This Matters
Researchers requiring a pirfenidone metabolite reference standard for tissue distribution modeling or renal/hepatic clearance studies must use 5-COOH PIR specifically, as the parent drug and 5-OH PIR show fundamentally different organ partitioning that would invalidate quantitative extrapolation.
- [1] Togami K, Kanehira Y, Tada H. Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites for idiopathic pulmonary fibrosis therapy. Biopharm Drug Dispos. 2015 May;36(4):205-15. DOI: 10.1002/bdd.1932 View Source
